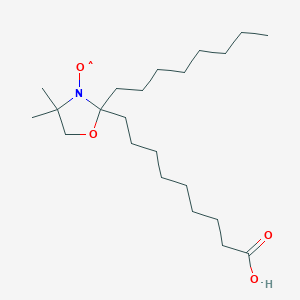

10-Doxylstearic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 10-Doxylstearic acid can be synthesized from 10-oxostearic acid methyl ester.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques, including esterification, reduction, and oxidation reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 10-Doxylstearic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxazolidinyloxy group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the oxazolidinyloxy group is replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Applications De Recherche Scientifique

Membrane Dynamics and Fluidity Studies

10-Doxylstearic acid is primarily employed as a spin label to probe the fluidity and dynamics of lipid bilayers. Its incorporation into model membranes facilitates the examination of molecular motion and interactions within lipid environments. Key findings include:

- Fluidity Measurements : The presence of 10-DSA in lipid bilayers has been shown to alter membrane fluidity, with studies indicating a biphasic response to varying concentrations. Low concentrations tend to increase fluidity, while higher concentrations decrease it, demonstrating its role as both a fluidizer and a rigidifier depending on the context .

- Phase Behavior Analysis : Research has demonstrated that 10-DSA can influence the phase behavior of lipid bilayers, particularly in gel-like and liquid-ordered states. This effect is attributed to the interaction between the spin label and surrounding lipids, which can induce cooperative changes in membrane structure .

Drug Interaction Studies

Another significant application of this compound is in the study of drug interactions with cellular membranes. It has been utilized to assess how various compounds affect membrane properties and cell viability:

- Chemosensitization : In experiments involving doxorubicin (DOX), 10-DSA was found to enhance DOX-induced cytotoxicity in cancer cells. This suggests that 10-DSA may act as a chemosensitizer, potentially improving the efficacy of chemotherapeutic agents by modifying membrane characteristics .

- Cell Viability Assessments : The cytotoxic effects of 10-DSA alone and in combination with DOX were evaluated using immortalized fibroblast cell lines. Results indicated that higher concentrations of 10-DSA significantly reduced cell viability, with apoptosis being a notable outcome observed through morphological changes in treated cells .

Structural Investigations Using Electron Spin Resonance (ESR)

The use of ESR techniques has been pivotal in understanding the structural implications of incorporating this compound into lipid systems:

- ESR Spectroscopy : Studies employing ESR have provided insights into how 10-DSA interacts with various lipid compositions, revealing information about molecular mobility and orientation within membranes. These findings are crucial for elucidating how drugs or other agents may alter membrane dynamics .

- Molecular Dynamics Simulations : Computational studies have complemented experimental findings by simulating the behavior of 10-DSA within lipid bilayers. These simulations help predict how changes in concentration or environmental conditions affect membrane properties at a molecular level .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Mécanisme D'action

The mechanism by which 10-Doxylstearic acid exerts its effects involves its free radical properties. The oxazolidinyloxy group acts as a spin label, allowing researchers to study the molecular dynamics and interactions within biological systems. The compound targets lipid membranes and proteins, providing insights into their structure and function .

Comparaison Avec Des Composés Similaires

- 5-Doxylstearic acid

- 16-Doxylstearic acid

Comparison: 10-Doxylstearic acid is unique due to its specific position of the oxazolidinyloxy group, which affects its behavior and interactions in biological systems. Compared to 5-Doxylstearic acid and 16-Doxylstearic acid, this compound offers distinct advantages in studying membrane dynamics and protein-lipid interactions due to its specific labeling position .

Activité Biologique

10-Doxylstearic acid (10-DSA) is a spin-labeled fatty acid derivative that has garnered attention in biophysical and biochemical research due to its unique properties and potential biological activities. This article explores the biological activity of 10-DSA, focusing on its effects on cellular membranes, interactions with proteins, and implications for apoptosis and toxicity.

Structure and Properties

This compound is a stearic acid molecule (C18) modified with a doxyl group at the 10th carbon position. This modification allows for the use of electron spin resonance (ESR) spectroscopy to study the dynamics of lipid membranes and the behavior of proteins in various environments. The presence of the nitroxide radical in the doxyl group provides unique insights into molecular interactions within biological systems.

Membrane Dynamics

Research indicates that 10-DSA affects the fluidity and phase behavior of lipid bilayers. In a study examining model lipid bilayers, it was found that 10-DSA insertion alters the structural properties of membranes, impacting their dynamics significantly. The presence of 10-DSA in both gel-like and liquid-ordered phases demonstrated perturbations that can influence membrane-associated processes such as protein function and signaling pathways .

Table 1: Effects of this compound on Lipid Bilayer Properties

| Property | Effect Observed |

|---|---|

| Membrane Fluidity | Increased fluidity at certain concentrations |

| Phase Behavior | Altered transition temperatures |

| Protein Interaction | Modulated binding affinities |

Cytotoxicity and Apoptosis

The cytotoxic effects of 10-DSA have been investigated in various cell types. In studies utilizing immortalized fibroblast cells, it was observed that 10-DSA exhibits concentration-dependent toxicity, leading to significant reductions in cell viability. Higher concentrations were associated with increased apoptosis, characterized by morphological changes such as cell shrinkage and chromatin condensation .

Case Study: Apoptosis Induction by 10-DSA

In a controlled experiment, cells treated with 1000 μM 10-DSA exhibited over 50% early apoptotic cells after 24 hours, indicating a potent apoptotic effect. This was compared to control groups treated with natural antioxidants like α-Tocopherol, which showed significantly lower rates of apoptosis under similar conditions .

Interaction with Proteins

The interaction of 10-DSA with proteins has been studied to understand its role in modulating protein functions. For instance, binding studies with serum albumins revealed that 10-DSA can influence the binding affinity of fatty acids to these proteins, potentially affecting their transport and bioavailability in biological systems .

Table 2: Binding Affinities of this compound

| Protein | Binding Affinity (K_d) |

|---|---|

| Bovine Serum Albumin | X µM |

| Human Serum Albumin | Y µM |

Implications for Drug Delivery

Given its ability to modify membrane properties and induce apoptosis, 10-DSA may have potential applications in drug delivery systems, particularly for chemotherapeutic agents. By enhancing membrane permeability or altering cellular responses to drugs like doxorubicin, it could improve therapeutic outcomes in cancer treatments .

Propriétés

IUPAC Name |

9-(3-hydroxy-4,4-dimethyl-2-octyl-1,3-oxazolidin-2-yl)nonanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO4/c1-4-5-6-7-11-14-17-22(23(26)21(2,3)19-27-22)18-15-12-9-8-10-13-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQIPLZVWJLVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(N(C(CO1)(C)C)O)CCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.